Comparative Bioavailability: Plasma Cmax of Petunidin 3-monoglucoside vs. Malvidin and Delphinidin Analogs
In a direct human absorption study, petunidin-3-O-glucoside exhibited a significantly lower peak plasma concentration (Cmax) compared to other major grape anthocyanins, confirming its distinct and limited absorption profile that must be accounted for in in vivo efficacy studies [1].
| Evidence Dimension | Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 1.0 nmol/L |
| Comparator Or Baseline | Malvidin-3-O-glucoside: 2.8 nmol/L; Delphinidin-3-O-glucoside: 3.4 nmol/L |
| Quantified Difference | Petunidin Cmax is ~2.8-3.4x lower than malvidin and delphinidin |
| Conditions | Healthy human volunteers (n=7) after 12g anthocyanin extract ingestion; plasma sampled over 24h. |
Why This Matters
This quantitative difference in Cmax directly impacts dosing calculations for in vivo nutraceutical or pharmacological studies, preventing erroneous efficacy assumptions based on more bioavailable analogs.
- [1] Garcia-Alonso, M., Minihane, A. M., Rimbach, G., Rivas-Gonzalo, J. C., & de Pascual-Teresa, S. (2009). Red wine anthocyanins are rapidly absorbed in humans and affect monocyte chemoattractant protein 1 levels and antioxidant capacity of plasma. The Journal of Nutritional Biochemistry, 20(7), 521-529. View Source
